

Unveiling the Intricate Architecture of Bismuth Nitrate Pentahydrate: A Technical Guide

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This technical guide provides a comprehensive overview of the crystalline structure of bismuth nitrate pentahydrate ($Bi(NO_3)_3.5H_2O$), a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features, the experimental protocols for its characterization, and a visual representation of its molecular coordination and the analytical workflow.

Crystalline Structure and Properties

Bismuth nitrate pentahydrate crystallizes in the triclinic space group $P\bar{\imath}$.[1] The structure was redetermined with greater precision to facilitate comparison with related bismuth compounds.[1] The crystal structure is primarily ionic, consisting of Bi^{3+} ions, nitrate (NO_3^-) ions, and water (H_2O) molecules.[1] These lustrous, hygroscopic crystals are soluble in acids and acetone but insoluble in alcohol.[2]

The following table summarizes the key crystallographic data for bismuth nitrate pentahydrate.



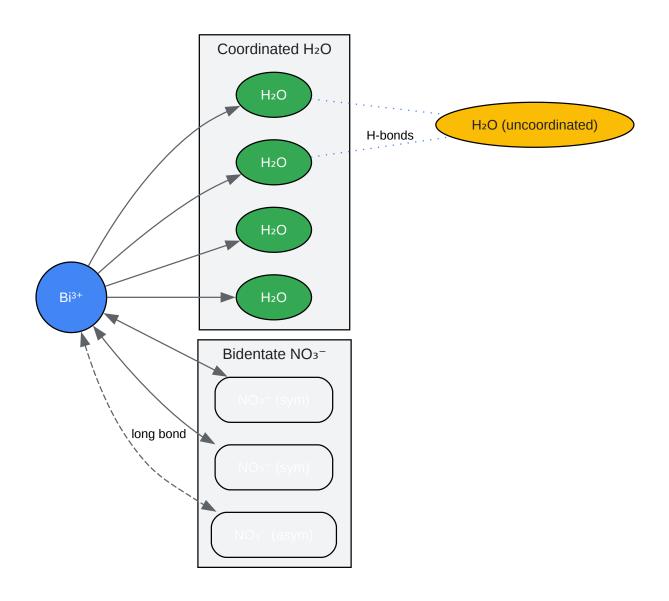
Parameter	Value
Chemical Formula	Bi(NO3)3·5H2O
Molecular Weight	485.067 g/mol [1]
Crystal System	Triclinic[1]
Space Group	Pī[1]
a	6.520 (8) Å[1]
b	8.642 (8) Å[1]
С	10.683 (9) Å[1]
α	100.82 (6)°[1]
β	80.78 (6)°[1]
У	104.77 (7)°[1]
Volume (V)	567.7 Å ³ [1]
Z	2[1]
Density (calculated, Dx)	2.837 g/cm ³ [1]
Density (measured, Dm)	2.90 (5) g/cm ³ [1]
Radiation	Mo Kα (λ = 0.71069 Å)[1]
Temperature	293 (1) K[1]
R-value	0.087 for 2228 observed reflections[1]

Coordination Environment of the Bismuth Ion

The coordination sphere of the bismuth(III) ion is a key feature of this crystal structure. Each Bi³⁺ ion is coordinated by a total of ten oxygen atoms.[3] This coordination is provided by four water molecules and three bidentate nitrate ions.[1] Two of the nitrate ions are nearly symmetrically bidentate, while the third is asymmetrically bidentate, with one Bi-O distance being significantly longer (2.99 (2) Å) than the others, which range from 2.32 (1) to 2.67 (2) Å. [1] This results in a highly irregular coordination polyhedron.[1] The fifth water molecule is not



directly coordinated to the bismuth ion but is instead linked by hydrogen bonds to two of the coordinated water molecules.[1]



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Coordination sphere of the Bi3+ ion.

Experimental Protocols

The determination of the crystalline structure of bismuth nitrate pentahydrate involves two primary stages: the synthesis of high-quality single crystals and their analysis by X-ray diffraction.



Synthesis of Single Crystals

High-quality single crystals of bismuth nitrate pentahydrate suitable for X-ray diffraction are typically grown from a saturated aqueous solution containing nitric acid.[1] The presence of acid is crucial to prevent the hydrolysis of the bismuth salt, which would otherwise lead to the formation of bismuth oxynitrates. A general protocol for crystal growth is as follows:

- Preparation of a Saturated Solution: Dissolve bismuth nitrate pentahydrate in a minimal amount of dilute nitric acid with gentle heating until a clear, saturated solution is obtained.
- Slow Evaporation: The solution is then allowed to stand undisturbed in a location with minimal temperature fluctuations. Slow evaporation of the solvent over several days to weeks will lead to the formation of single crystals. The vial should be loosely covered to allow for slow solvent evaporation.
- Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the solution. Due to the compound's tendency to decompose in air, the harvested crystals should be handled with care.[1] For analysis, the crystal was sealed in a capillary with a small amount of the mother liquor to prevent decomposition.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The general workflow for this analytical technique is outlined below.

- Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, and a beam of monochromatic Xrays is directed at it. As the crystal is rotated, a series of diffraction patterns are collected by a detector. For the redetermination of the bismuth nitrate pentahydrate structure, data was collected on a diffractometer at 293 K.[1]
- Data Reduction: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. An absorption correction is applied to account for the absorption of X-rays by the crystal.[1]
- Structure Solution: The initial atomic positions are determined from the diffraction data. For the structure of bismuth nitrate pentahydrate, the "usual Patterson-Fourier procedure" was



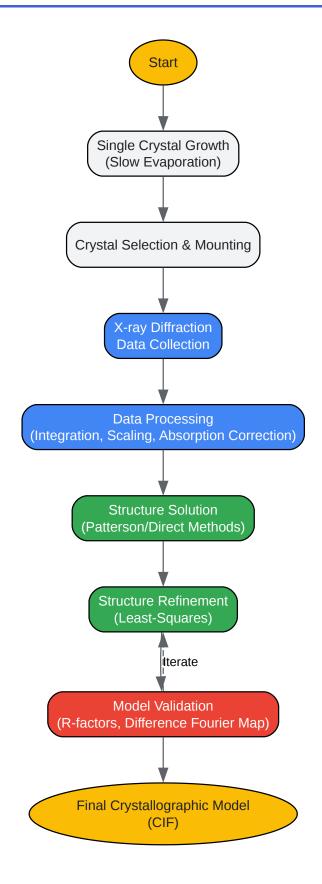




employed.[1] The Patterson function is used to determine the positions of the heavy bismuth atoms, and subsequent Fourier maps reveal the positions of the lighter atoms (oxygen and nitrogen).

• Structure Refinement: The initial structural model is refined using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities.[1] For this structure, a full-matrix least-squares refinement based on F² was performed.[1]





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Single-crystal X-ray diffraction workflow.



Conclusion

The redetermined crystal structure of bismuth nitrate pentahydrate provides a precise and detailed understanding of its solid-state architecture. The triclinic unit cell and the complex, tencoordinate environment of the bismuth ion are defining features. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this and related compounds. This information is critical for researchers in the fields of inorganic chemistry, materials science, and pharmaceutical development, where the precise control of crystal structure is paramount.

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